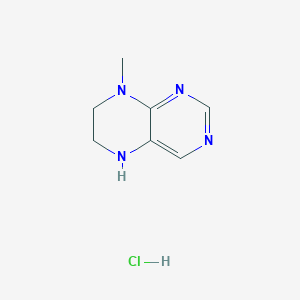
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride is a chemical compound with the molecular formula C7H11ClN4 and a molecular weight of 186.64. It belongs to the class of pteridines, which are nitrogen-containing heterocyclic compounds. Pteridines are known for their diverse biological activities and are often used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride involves several steps. One common method includes the reaction of pyrimidine with pyrazine to form the pteridine nucleus . The specific synthetic route and reaction conditions for this compound are not widely documented, but general methods for pteridine synthesis often involve nucleophilic substitution reactions at ring carbons and organometallic couplings .
Analyse Chemischer Reaktionen
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Pteridines are known to play roles in various biological processes, including enzyme cofactors and pigments.
Medicine: Pteridine derivatives have been studied for their potential anticancer and antimicrobial activities.
Industry: This compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride can be compared with other pteridine derivatives, such as:
6,7-Dihydro-5-methyl-5H-cyclopentapyrazine: This compound is used as a flavoring agent and has a similar heterocyclic structure.
Tetrahydrobiopterin: This is a naturally occurring pteridine that acts as a cofactor for several enzymes involved in amino acid metabolism.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities.
Eigenschaften
IUPAC Name |
8-methyl-6,7-dihydro-5H-pteridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c1-11-3-2-9-6-4-8-5-10-7(6)11;/h4-5,9H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJLOOKTYFJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CN=CN=C21.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














